

Elucidation of the N-Carbobenzyloxy Mannosamine Structure: A Technical Guide

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Compound of Interest

Compound Name: *N*-Carbobenzyloxy mannosamine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-Carbobenzyloxy-D-mannosamine (N-Cbz-D-mannosamine). N-Cbz-D-mannosamine is a crucial intermediate in the synthesis of various biologically significant molecules, including sialic acids and their analogs, which play vital roles in cellular recognition, signaling, and pathogenesis. The carbobenzyloxy (Cbz) protecting group offers robust protection of the amine functionality on the mannosamine backbone, enabling selective modifications at other positions. Accurate structural confirmation is paramount for its application in complex chemical syntheses.

This guide details the experimental protocols for the synthesis and characterization of N-Cbz-D-mannosamine and presents a summary of the expected analytical data for its structural confirmation.

Data Presentation

Table 1: Predicted ^1H NMR Spectral Data for N-Cbz-D-mannosamine (400 MHz, D_2O)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.45 - 7.30	m	-	Ar-H (C ₆ H ₅)
~5.15	s	-	-O-CH ₂ -Ph
~4.80 - 3.50	m	-	H-1, H-2, H-3, H-4, H-5, H-6, H-6'

Note: The chemical shifts for the sugar protons (H-1 to H-6') are expected to be in the 3.50-4.80 ppm range and will exhibit complex splitting patterns due to diastereotopicity and coupling between adjacent protons. The anomeric proton (H-1) is expected to be a doublet with a small coupling constant for the α -anomer and a larger one for the β -anomer. The exact chemical shifts and coupling constants can vary depending on the solvent, pH, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for N-Cbz-D-mannosamine (100 MHz, D₂O)

Chemical Shift (δ , ppm)	Assignment
~158.0	C=O (Carbamate)
~137.0	Ar-C (Quaternary)
~129.5	Ar-CH
~129.0	Ar-CH
~128.5	Ar-CH
~93.0	C-1 (Anomeric)
~75.0 - 60.0	C-2, C-3, C-4, C-5
~68.0	-O-CH ₂ -Ph
~61.0	C-6

Note: The chemical shifts are approximate and based on known values for similar carbamate-protected amino sugars. The anomeric carbon (C-1) chemical shift is particularly sensitive to

the anomeric configuration.

Table 3: Expected FT-IR Spectral Data for N-Cbz-D-mannosamine

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 3200 (broad)	O-H stretch (hydroxyl groups)
3300 - 3100	N-H stretch (carbamate)
3100 - 3000	C-H stretch (aromatic)
2950 - 2850	C-H stretch (aliphatic)
~1690	C=O stretch (carbamate)
~1600, ~1495	C=C stretch (aromatic ring)
~1530	N-H bend (amide II)
1250 - 1050	C-O stretch (alcohols, ether)
~750, ~700	C-H bend (aromatic, out-of-plane)

Table 4: Expected Mass Spectrometry Data for N-Cbz-D-mannosamine

Ionization Mode	Expected m/z	Species
ESI+	[M+H] ⁺	Protonated molecule
ESI+	[M+Na] ⁺	Sodiated adduct
ESI+	[M+K] ⁺	Potassiated adduct
ESI-	[M-H] ⁻	Deprotonated molecule

Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion.

Experimental Protocols

Synthesis of N-Carbobenzyloxy-D-mannosamine

This protocol is adapted from standard procedures for the N-Cbz protection of amines.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Materials:

- D-Mannosamine hydrochloride
- Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl)
- Tetrahydrofuran (THF)
- Water (deionized)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- **Dissolution:** Dissolve D-mannosamine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.
- **Basification:** Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0-2.5 eq) portion-wise while stirring. Ensure the pH of the solution is basic (pH 8-9).
- **Protection Reaction:** Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C.

- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Cbz-D-mannosamine.

Structure Elucidation Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. This will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
- **¹³C NMR Spectroscopy:** Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms in the molecule.
- **2D NMR (COSY, HSQC):** If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

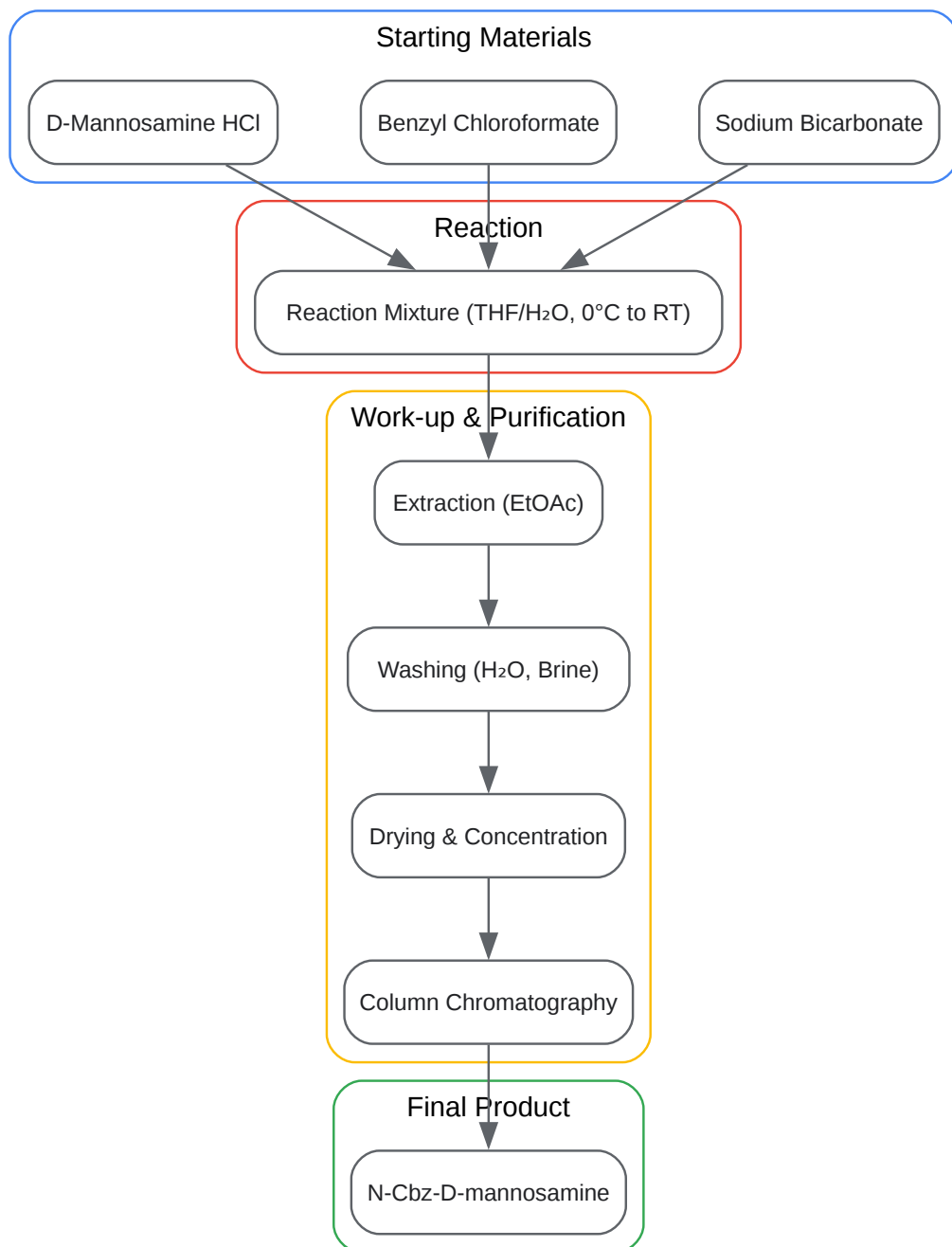
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands for the functional groups present, such as O-H, N-H, C=O, and aromatic C=C bonds.

3. Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
- Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ions ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$, etc.). Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

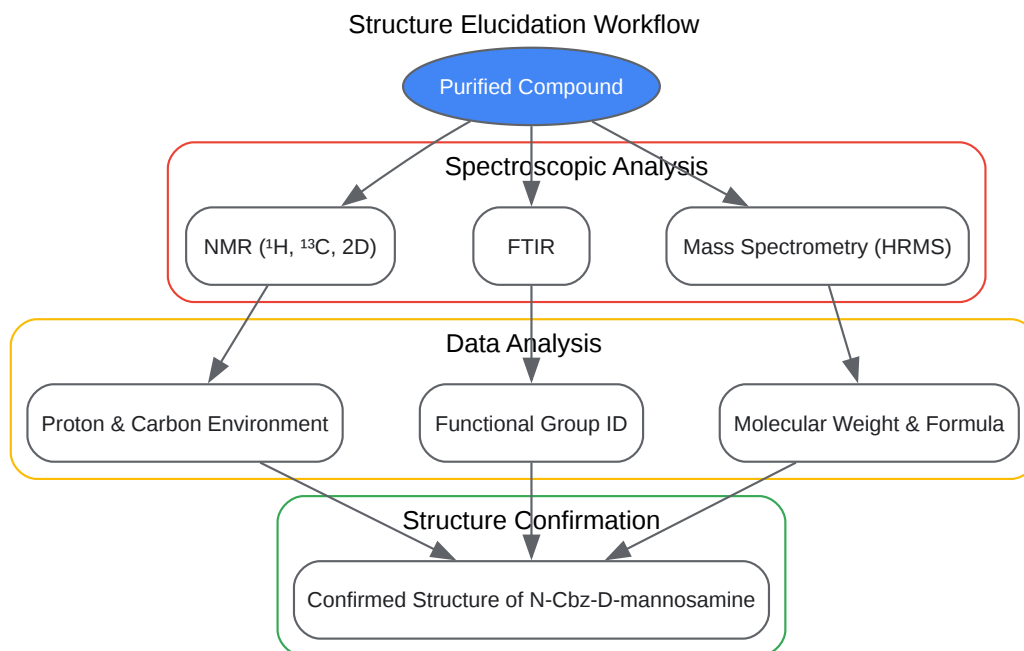
Mandatory Visualizations

Synthesis Workflow for N-Cbz-D-mannosamine



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Caption: Synthetic workflow for N-Cbz-D-mannosamine.



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Caption: Workflow for the structure elucidation of N-Cbz-D-mannosamine.

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